molecular formula C6H13ClN2 B3231124 4,7-Diazaspiro[2.5]octane hydrochloride CAS No. 1314778-48-7

4,7-Diazaspiro[2.5]octane hydrochloride

Cat. No.: B3231124
CAS No.: 1314778-48-7
M. Wt: 148.63 g/mol
InChI Key: NBFBSNNEWLXYLK-UHFFFAOYSA-N
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Description

Significance of Spiro-Fused Systems in Advanced Molecular Design

The introduction of a spirocyclic core into a molecular structure imparts a significant degree of conformational rigidity and three-dimensionality. nih.govnih.gov This structural constraint is a highly desirable feature in medicinal chemistry as it allows for the precise spatial orientation of functional groups, which can maximize interactions with biological targets like enzymes and receptors. rsc.org The rigidity of the spiro junction limits the number of accessible conformations, which can lead to improved potency and selectivity of drug candidates. tandfonline.com

A key metric often enhanced by the inclusion of spirocycles is the fraction of sp3 hybridized carbons (Fsp3). bldpharm.com A higher Fsp3 value is generally associated with increased clinical success for drug candidates, as it often leads to improved physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity. bldpharm.combldpharm.com This shift away from "flatland" — the realm of planar aromatic compounds — towards more complex 3D structures is a leading strategy in modern drug discovery to create novel chemical entities with favorable pharmacokinetic profiles. tandfonline.combldpharm.com The inherent three-dimensional nature of spirocycles allows for the exploration of new chemical space, which is crucial for developing novel therapeutics and securing intellectual property. rsc.org

Impact of Spirocyclization on Molecular Properties

PropertyTypical Non-Spirocyclic Analog (e.g., Piperidine, Morpholine)Corresponding Azaspirocyclic AnalogGeneral Improvement/Advantage
Molecular ShapeMore flexible, often planar or chair/boat conformationsRigid, defined three-dimensional orientation of substituents tandfonline.comImproved target binding and selectivity
Fsp3 (Fraction of sp3 carbons)LowerHigher bldpharm.comCorrelates with higher clinical success rates bldpharm.combldpharm.com
SolubilityVariable, can be limitedOften increased aqueous solubility bldpharm.comBetter formulation and bioavailability prospects
Lipophilicity (LogP/LogD)Can be high, leading to off-target effectsGenerally lower bldpharm.combldpharm.comReduced hERG liability and improved safety profile tandfonline.com
Metabolic StabilitySusceptible to metabolism at multiple sitesOften improved metabolic stability bldpharm.combldpharm.comLonger half-life in the body

Overview of Azaspiro Compounds in Synthetic and Medicinal Chemistry

Azaspiro compounds, which are spirocycles containing one or more nitrogen atoms within the ring systems, represent a particularly important class of heterocycles. rsc.orgmdpi.com These structures are prevalent in a wide array of biologically active natural products and pharmaceuticals. nih.govmdpi.com The nitrogen atoms in azaspirocycles can act as key pharmacophoric features, participating in hydrogen bonding and other crucial interactions with biological targets. mdpi.com

In synthetic chemistry, azaspirocycles are valuable building blocks for constructing more complex molecular architectures. researchgate.netresearchgate.net Their constrained conformations make them useful as scaffolds in diversity-oriented synthesis to generate libraries of compounds for high-throughput screening. mdpi.com Furthermore, azaspiro motifs like diazaspiro[3.3]heptane are increasingly used as bioisosteres for common heterocyclic rings such as piperazine (B1678402). researchgate.netresearchgate.net This strategy allows chemists to modify the properties of a known drug molecule to enhance its efficacy, selectivity, or pharmacokinetic profile while retaining its core binding interactions. tandfonline.combldpharm.com The development of efficient synthetic routes to access diverse and functionally decorated azaspirocycles remains an active area of research. researchgate.netresearchgate.net

Examples of Bioactive Azaspirocyclic Scaffolds in Research

Azaspiro ScaffoldTherapeutic Area / Target ClassSignificance in Research
2,6-Diazaspiro[3.3]heptaneOncology, CNS DisordersUsed as a piperazine isostere to improve drug-like properties. researchgate.net Appears in multiple compounds in clinical development. researchgate.net
2-Oxa-6-azaspiro[3.3]heptaneMetabolic Disorders (MCHr1 Antagonists)Replacement for morpholine, leading to lower lipophilicity and improved selectivity. bldpharm.combldpharm.com
2,6-Diazaspiro[3.4]octaneInfectious Diseases (Antitubercular)Serves as a core for potent antitubercular agents. mdpi.com
8-Azaspiro[4.5]decaneVariousA common building block in medicinal chemistry for accessing novel chemical space. nih.gov
Spiro-oxindolesOncology, AntiviralA privileged scaffold found in many natural products with significant anticancer and antiviral activities. nih.gov

Unique Attributes of the 4,7-Diazaspiro[2.5]octane Scaffold in Research Contexts

The 4,7-Diazaspiro[2.5]octane scaffold is a specific type of azaspiro compound featuring a cyclopropane (B1198618) ring spiro-fused to a piperazine ring. This unique combination of a three-membered ring and a six-membered diazacycle gives it distinct structural and chemical properties. The hydrochloride salt form, 4,7-Diazaspiro[2.5]octane dihydrochloride (B599025), is a common variant used in synthesis. nih.govnih.gov

This compound is recognized primarily as an important pharmaceutical and chemical intermediate. google.com Its structure offers several points for chemical modification, allowing for the synthesis of a diverse range of derivatives. The piperazine moiety provides two nitrogen atoms that can be functionalized, while the cyclopropane ring introduces a high degree of sp3 character and rigidity. Synthetic methods have been developed to produce these compounds, such as through multi-step reactions involving substitution, protection, cyclization, and deprotection steps. google.comgoogle.com The development of safer and more efficient synthesis routes is a focus of patent literature, highlighting its industrial relevance. google.com As a building block, it provides a rigid scaffold that can be incorporated into larger molecules, making it a valuable tool for medicinal chemists aiming to create compounds with novel pharmacological profiles.

Physicochemical Data for 4,7-Diazaspiro[2.5]octane and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
4,7-Diazaspiro[2.5]octane99214-52-5C6H12N2112.17Parent spirocycle with cyclopropane and piperazine rings. cymitquimica.comsigmaaldrich.com
4,7-Diazaspiro[2.5]octane dihydrochlorideNot availableC6H14Cl2N2185.09Dihydrochloride salt form. nih.govnih.gov
4-Boc-4,7-diazaspiro[2.5]octane674792-08-6C11H20N2O2212.29N-Boc protected intermediate for selective functionalization. bldpharm.com
4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride1152111-72-2C7H16Cl2N2199.12N-methylated derivative. ambeed.comuni.lu
Benzyl (B1604629) 4,7-diazaspiro[2.5]octane-4-carboxylate787564-07-2C14H18N2O2246.31N-Cbz protected derivative. bldpharm.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-diazaspiro[2.5]octane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-2-6(1)5-7-3-4-8-6;/h7-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFBSNNEWLXYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,7 Diazaspiro 2.5 Octane Hydrochloride and Its Derivatives

Foundational Strategies for the Construction of the Spiro[2.5]octane Core

The formation of the characteristic spiro[2.5]octane structure, which fuses a cyclopropane (B1198618) ring with a piperazine (B1678402) ring at a shared carbon atom, requires specialized synthetic techniques. These foundational strategies often involve intricate cyclization reactions and the use of carefully chosen precursors.

The creation of spirocyclic amines is a cornerstone of modern organic synthesis, enabling rapid increases in molecular complexity from simpler starting materials. whiterose.ac.uk One powerful approach involves dearomatization reactions, where a two-dimensional aromatic precursor is converted into a three-dimensional sp3-rich scaffold. whiterose.ac.uk For instance, the dearomatizing intramolecular diamination of phenols bearing pendant urea (B33335) groups can lead to the formation of complex spirotricyclic systems containing a 1,2-diaminocyclohexane unit in a single, complexity-generating step. whiterose.ac.ukrsc.org

The direct incorporation of a cyclopropane ring is a key strategy for synthesizing the 4,7-diazaspiro[2.5]octane scaffold. A common method starts with a cyclopropane-containing precursor, such as a derivative of (1-(hydroxymethyl)cyclopropyl)carbamate. google.com This approach builds the piperazine ring onto the existing cyclopropane unit through a series of substitution and cyclization steps. google.comgoogle.com The use of doubly activated cyclopropanes, such as 1-nitro- or 1-cyano-cyclopropyl ketones, as synthetic precursors is also a well-established method for constructing nitrogen-containing heterocycles. nih.gov

While not directly reported for the synthesis of the parent 4,7-diazaspiro[2.5]octane, amino acids are valuable precursors in the synthesis of related spiro-heterocyclic structures like spirohydantoins and spiro-2,5-diketopiperazines. nih.govresearchgate.net In these syntheses, a resin-bound cyclic α,α-disubstituted α-amino ester acts as a key intermediate, which can then be elaborated into the final spirocyclic product. nih.gov This highlights the utility of amino acid-derived building blocks in constructing complex scaffolds containing both nitrogen atoms and spirocenters.

Advanced Approaches to Functionalization of the Diazaspiro Scaffold

Once the core 4,7-diazaspiro[2.5]octane ring system is formed, further modifications are often required to produce the desired derivatives for pharmaceutical applications. These advanced approaches include the strategic use of protecting groups, selective reactions at the nitrogen centers, and redox chemistry.

Protecting group chemistry is essential in the multi-step synthesis of complex molecules like 4,7-diazaspiro[2.5]octane derivatives. google.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. google.comnumberanalytics.com In the synthesis of the diazaspiro[2.5]octane scaffold, one of the nitrogen atoms is often protected with a Boc group. This allows for the selective functionalization of the other, unprotected nitrogen atom. google.com

The intermediate, 4-Boc-4,7-diazaspiro[2.5]octane, is a key building block available commercially for this purpose. nbinno.comchemicalbook.com The use of Boc protection can also be critical in earlier stages, for example, to handle highly reactive precursors like cyclopropane diamine, thereby improving reaction yields. The final deprotection step, often using an acid such as trifluoroacetic acid or hydrogen chloride, yields the target compound, such as 4,7-diazaspiro[2.5]octane hydrochloride. google.comgoogle.com

Table 1: Physicochemical Properties of 4-Boc-4,7-diazaspiro[2.5]octane

Property Value Source(s)
CAS Number 674792-08-6 nbinno.comchemicalbook.com
Molecular Formula C₁₁H₂₀N₂O₂ chemicalbook.com
Molecular Weight 212.29 g/mol chemicalbook.com
Appearance White to off-white solid/crystalline powder nbinno.comchemicalbook.com
Boiling Point 301.3±17.0 °C (Predicted) chemicalbook.com
Solubility Soluble in DMSO, methanol, and dichloromethane; insoluble in water. nbinno.com

| Storage | Store at 2-8°C under an inert atmosphere. | nbinno.comchemicalbook.com |

This is an interactive table. Click on the headers to sort.

The two nitrogen atoms in the 4,7-diazaspiro[2.5]octane scaffold have different chemical environments, which can be exploited for selective functionalization. As mentioned, mono-protection with a group like Boc allows for reactions to occur specifically at the unprotected secondary amine. google.com A prominent example is the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane, where the benzyl (B1604629) group is selectively introduced. google.com This strategy is fundamental for building more complex derivatives, such as those used in the preparation of pharmaceutically active compounds where the spiro-diamine acts as a linker or pharmacophore. google.com

Redox reactions are crucial in some synthetic routes to 4,7-diazaspiro[2.5]octane. One patented method involves the reduction of an amide intermediate (a carbonyl group adjacent to a nitrogen) to form the final amine. google.com This transformation is a common method for synthesizing amines. researchgate.net A variety of reducing agents can be employed for this purpose, and the choice of reagent can be critical for achieving high yields and avoiding side reactions. organic-chemistry.org For instance, one synthetic route for a 4,7-diazaspiro[2.5]octane compound was specifically designed to avoid the use of the flammable and corrosive reagent, boron trifluoride diethyl etherate, for the amide reduction step. google.com Instead, other effective reducing agents are used to convert the carbon-oxygen double bond of the amide into a methylene (B1212753) (CH₂) group, yielding the desired amine product. google.com Conversely, the secondary amines of the 4,7-diazaspiro[2.5]octane scaffold can be oxidized to form diketones, demonstrating the versatile redox chemistry of this ring system.

Table 2: General Reagents for Amide to Amine Reduction

Reducing Agent/System General Characteristics Source(s)
Lithium aluminum hydride (LiAlH₄) A powerful, non-selective reducing agent, widely used for amide reduction. youtube.com
Sodium borohydride (B1222165) (NaBH₄) / Tf₂O A milder system where triflic anhydride (B1165640) (Tf₂O) activates the amide for reduction by NaBH₄. organic-chemistry.org
Hydrosilanes (e.g., Et₃SiH) / Iridium catalyst Catalytic system that allows for the reduction of secondary amides to amines. organic-chemistry.org

| Triruthenium dodecacarbonyl / TMDS | A catalytic procedure using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the reductant. | researchgate.net |

This is an interactive table. The information presented is for general chemical education and does not represent a specific protocol for the named compound.

Optimization of Synthetic Routes for Research Scale and Potential Scalability

The optimization of synthetic routes for spirocyclic amines like 4,7-diazaspiro[2.5]octane is driven by the need for safer, more efficient, and scalable processes, particularly as these compounds serve as crucial intermediates in pharmaceutical manufacturing. google.com

Development of Safer Reagent Profiles and Reaction Conditions

A primary focus in the synthesis of 4,7-diazaspiro[2.5]octane compounds has been the replacement of hazardous reagents with safer alternatives. Traditional synthetic routes have sometimes employed reagents that are flammable, explosive, or possess corrosive toxicity, posing significant safety risks.

For instance, one improved synthesis method for a 4,7-diazaspiro[2.5]octane compound successfully avoids the use of boron trifluoride diethyl etherate adduct. google.com This reagent is known to be inflammable, explosive, and toxic. The optimized route begins with a 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate (B1207046) derivative and proceeds through a series of substitution, protection, deprotection, and reduction steps to yield the final spirocyclic compound. google.com This strategic avoidance of a hazardous reagent significantly enhances the safety profile of the entire synthesis process. google.com

Another example of prioritizing safety in synthetic chemistry, although not for this specific molecule, is the use of thiourea (B124793) as a safe and odorless thiolating reagent in the synthesis of the spirocyclic drug cevimeline, replacing potentially more hazardous alternatives. nih.gov Such innovations reflect a broader trend in chemical synthesis toward developing inherently safer processes.

The table below outlines a comparison between a conventional reagent and a safer alternative approach documented in the synthesis of 4,7-diazaspiro[2.5]octane derivatives.

AttributeConventional ApproachSafer, Optimized Approach
Key ReagentBoron Trifluoride Diethyl EtherateNot Required
Starting Material(Not specified in source)4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivative
Key Transformations(Not specified in source)Substitution, protection, deprotection, reduction
Safety ProfileInvolves inflammable, explosive, and corrosive reagent. google.comAvoids the use of the hazardous boron trifluoride adduct, improving overall safety. google.com

Application of Green Chemistry Principles in Spirocyclic Amine Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like spirocyclic amines. cmu.eduresearchgate.net Key aspects include the use of environmentally benign solvents, catalytic instead of stoichiometric reagents, and designing processes with high atom economy to minimize waste. snu.ac.kr

In the synthesis of spirocyclic compounds, green chemistry can be implemented in several ways:

Solvent Selection : Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) or even water can dramatically reduce the environmental impact of a process. cmu.eduunibo.it

Catalysis : The use of catalytic reduction methods is preferable to stoichiometric reducing agents, which generate large amounts of waste. For example, a synthetic route for a 4,7-diazaspiro[2.5]octane derivative employs a reducing agent to convert an amide to an amine in the final steps, a common transformation where catalytic hydrogenation could be explored as a greener alternative. google.com

Process Optimization : Designing a synthetic route that minimizes the number of steps and avoids intermediate purification, such as a one-pot protocol, can significantly lower the Process Mass Intensity (PMI), a key metric of green chemistry. unibo.it A patented method for a 4,7-diazaspiro[2.5]octane derivative notes that the product from one step can be used directly in the next without purification, which aligns with waste reduction goals. google.com

Avoiding Toxic Reagents : A synthetic route for the drug irbesartan, which features a spirocycle, was improved to avoid the use of a toxic tin reagent, making the process more environmentally friendly and suitable for large-scale production. nih.gov

These strategies highlight a shift towards more sustainable and responsible chemical manufacturing, which is critical for the production of pharmaceutical intermediates.

Asymmetric Synthesis of Enantiopure 4,7-Diazaspiro[2.5]octane Analogs

While the parent 4,7-diazaspiro[2.5]octane is an achiral molecule, substituted analogs can be chiral. The synthesis of single enantiomers (enantiopure compounds) is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. numberanalytics.com Asymmetric synthesis is the process of selectively creating one enantiomer over the other. nih.gov

Chiral Auxiliaries and Catalytic Approaches for Enantioselective Synthesis

Two powerful strategies for achieving enantioselectivity are the use of chiral auxiliaries and chiral catalysts. sigmaaldrich.com

Chiral Auxiliaries

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and versatile, making it a common choice in drug development. wikipedia.org

Commonly used chiral auxiliaries are often derived from naturally occurring molecules like amino acids or terpenes. nih.gov Examples include:

Evans Oxazolidinones : Widely used for stereoselective alkylation and aldol (B89426) reactions. nih.gov

Pseudoephedrine and Pseudoephenamine : Pseudoephedrine amides can be deprotonated and reacted with electrophiles to create new stereocenters with high diastereoselectivity. wikipedia.org Pseudoephenamine has emerged as a superior alternative in some cases, offering excellent stereocontrol, especially in the formation of quaternary carbon centers, and is not subject to the same regulatory restrictions as pseudoephedrine. nih.gov

Camphorsultams : These are effective auxiliaries for a variety of asymmetric transformations. nih.gov

The general process involves attaching the achiral starting material to the chiral auxiliary, performing the key bond-forming reaction that is now stereochemically controlled by the auxiliary, and finally cleaving the auxiliary to release the enantiomerically enriched product.

Catalytic Approaches

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. These catalysts, often metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

For the synthesis of chiral amines and related heterocyclic structures, various catalytic systems have been developed:

Metal-Based Catalysts : Complexes of metals like cobalt, aluminum, or copper with chiral ligands (e.g., salen or bisoxazoline ligands) are used to catalyze reactions such as the coupling of epoxides and CO2 to form chiral carbonates, a reaction that demonstrates enantioselective control. mdpi.com In other examples, synergistic catalyst systems involving a metal and a chiral ligand can facilitate asymmetric aldol reactions with high stereoselectivity. mdpi.com

Organocatalysis : Small organic molecules can also act as chiral catalysts. For example, chiral imidodiphosphorimidate (IDPi) catalysts have been used for the enantioselective synthesis of 1,4-dicarbonyl compounds through an umpolung strategy, demonstrating the power of organocatalysis in creating complex stereochemical relationships. nih.gov

The table below summarizes selected catalytic approaches relevant to the synthesis of chiral building blocks.

Catalyst SystemReaction TypeSubstrate ExampleEnantiomeric Excess (e.e.) / YieldReference
Bimetallic Aluminum (salen) complexesCycloaddition of CO2 to epoxidesTerminal EpoxidesUp to 40% e.e. (70:30 er) / Up to 60% yield mdpi.com
Salen-Co(OOCCCl3) / Chiral Ionic LiquidCoupling of CO2 and propylene (B89431) oxidePropylene Oxide53.8% e.e. / 44% yield mdpi.com
Cu(OTf)2 / (R,R)-BHA LigandAsymmetric Aldol Reactionα-N3 7-azaindoline amideHigh yields and stereoselectivities reported mdpi.com
IDPi Organocatalystα-Carbonyl Umpolung / 1,4-dicarbonyl synthesisα-acetoxy hydrazones and silyl (B83357) ketene (B1206846) acetalsPromising results reported for stereocontrol nih.gov

Reactivity and Transformational Chemistry of the 4,7 Diazaspiro 2.5 Octane Scaffold

Electrophilic and Nucleophilic Modulations of the Diazaspiro Core

The presence of two secondary amine functionalities within the 4,7-diazaspiro[2.5]octane core makes it amenable to a variety of electrophilic and nucleophilic modulations. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

The nitrogen atoms of the diazaspiro core are nucleophilic and readily react with a range of electrophiles. The synthesis of various derivatives often involves the introduction of protecting groups, a common strategy in multi-step organic synthesis. For instance, the tert-butyloxycarbonyl (Boc) group can be introduced to protect one of the nitrogen atoms, allowing for selective functionalization of the other. This is exemplified by the availability of 4-Boc-4,7-diazaspiro[2.5]octane as a research chemical. pharmaffiliates.com Similarly, benzylation of the nitrogen atoms is another common protective measure. google.com

The nucleophilicity of the nitrogen atoms also allows for N-alkylation and N-acylation reactions. Reactions with alkyl halides or acyl chlorides would be expected to proceed under standard conditions to yield the corresponding N-substituted derivatives. pressbooks.pubyoutube.com For example, the reaction with methyl iodide would likely yield 4-methyl-4,7-diazaspiro[2.5]octane. The reactivity of each nitrogen atom can be tuned by the presence of substituents on the other nitrogen, influencing the steric and electronic environment of the reaction center.

From a nucleophilic modulation perspective, the synthesis of the 4,7-diazaspiro[2.5]octane core itself can involve a key nucleophilic substitution step. One synthetic route utilizes a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate as a starting material. google.com In this process, a mesylate leaving group is displaced by a nucleophilic amine to form the six-membered diazacyclohexane ring. google.com This intramolecular cyclization highlights the ability of precursors with appropriate leaving groups to undergo nucleophilic attack to construct the diazaspirocyclic framework.

The table below summarizes the common electrophilic and nucleophilic modulations of the 4,7-diazaspiro[2.5]octane core.

Type of Modulation Reagent Class Example Product
Electrophilic
N-ProtectionBoc-anhydride4-Boc-4,7-diazaspiro[2.5]octane
N-ProtectionBenzyl (B1604629) bromide7-Benzyl-4,7-diazaspiro[2.5]octane
N-AlkylationAlkyl halides4-Methyl-4,7-diazaspiro[2.5]octane
N-AcylationAcyl chloridesN-Acyl-4,7-diazaspiro[2.5]octane derivatives
Nucleophilic
Ring FormationIntramolecular amine attack on an alkyl mesylate4,7-Diazaspiro[2.5]octane core

Ring-Opening and Rearrangement Pathways of the Spiro[2.5]octane System

The spiro[2.5]octane system, characterized by the fusion of a cyclopropane (B1198618) and a cyclohexane (B81311) ring at a single carbon atom, possesses inherent ring strain primarily associated with the three-membered ring. This strain can be a driving force for ring-opening and rearrangement reactions under specific conditions.

The stability of the spiro[2.5]octane moiety in 4,7-diazaspiro[2.5]octane is influenced by the electronic nature of the substituents on the nitrogen atoms. In many synthetic procedures, the spirocyclic core remains intact, suggesting a degree of stability under various reaction conditions, including reductions and the presence of acids and bases for protection and deprotection steps. google.com

However, the cyclopropane ring is susceptible to cleavage under acidic conditions, particularly with protonation of a neighboring atom that can stabilize a developing positive charge. In the case of 4,7-diazaspiro[2.5]octane, protonation of one of the nitrogen atoms could potentially facilitate the opening of the cyclopropane ring, especially if a nucleophile is present to attack one of the cyclopropyl carbons. khanacademy.orgyoutube.comyoutube.com The regioselectivity of such an attack would be influenced by steric hindrance and the electronic effects of the substituents on the piperazine (B1678402) ring.

The table below outlines potential ring-opening and rearrangement pathways for the spiro[2.5]octane system based on general chemical principles.

Pathway Conditions Potential Products Driving Force
Acid-Catalyzed Ring Opening Strong acid, NucleophileHalogenated or solvolyzed piperazine derivativesRelief of ring strain, Formation of a stable carbocation intermediate
Thermal Rearrangement High temperatureIsomeric piperazine derivatives, Ring-expanded productsRelief of ring strain
Reductive Ring Opening Dissolving metal reductionSubstituted piperazine derivativesCleavage of the strained C-C bond

Catalytic Applications Involving 4,7-Diazaspiro[2.5]octane Moieties

The rigid, three-dimensional structure of the 4,7-diazaspiro[2.5]octane scaffold, combined with the presence of two modifiable nitrogen atoms, suggests its potential as a chiral ligand in asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern synthetic chemistry, enabling the enantioselective synthesis of a wide range of valuable molecules. nih.govresearchgate.net

Chiral spirocyclic ligands have gained significant attention due to their conformational rigidity and well-defined chiral environment, which can lead to high levels of stereocontrol in metal-catalyzed reactions. researchgate.net The 4,7-diazaspiro[2.5]octane framework, if synthesized in an enantiomerically pure form, could serve as a C2-symmetric or non-symmetric bidentate ligand for various transition metals. The nitrogen atoms can coordinate to a metal center, creating a chiral pocket that can influence the stereochemical outcome of a catalytic transformation.

The electronic and steric properties of the ligand could be fine-tuned by introducing different substituents on the nitrogen atoms. For example, the incorporation of phosphine groups on the nitrogens would create a P,N-ligand, a class of ligands that has proven to be highly effective in a variety of asymmetric catalytic reactions. nih.gov Alternatively, the secondary amine functionalities themselves could participate in organocatalysis, where the chiral amine acts as the catalyst. mdpi.com

Despite this potential, a review of the current scientific literature does not reveal specific examples of 4,7-diazaspiro[2.5]octane or its derivatives being employed as ligands in catalytic applications. The exploration of this compound's utility in catalysis remains a promising area for future research.

The table below highlights the potential catalytic applications of 4,7-diazaspiro[2.5]octane moieties based on their structural features.

Type of Catalysis Potential Ligand Type Potential Applications
Asymmetric Metal Catalysis Chiral bidentate N,N-ligandAsymmetric hydrogenation, hydrosilylation, etc.
Chiral bidentate P,N-ligand (with N-phosphino substituents)Asymmetric allylic alkylation, Heck reaction, etc.
Organocatalysis Chiral secondary diamineAsymmetric aldol (B89426) reactions, Michael additions, etc.

Conformational Analysis and Stereochemical Considerations in 4,7 Diazaspiro 2.5 Octane Systems

Inherent Conformational Rigidity of the Spiro[2.5]octane Framework

Spiro compounds are polycyclic molecules where two rings are linked by a single common atom, the spiro atom. chemenu.com This structural feature imparts significant rigidity compared to their monocyclic or fused-ring counterparts. chemenu.com The spiro[2.5]octane system consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring. The three-membered cyclopropane ring is necessarily planar and rigid, while the six-membered cyclohexane ring typically adopts a chair conformation to minimize steric and torsional strain.

The fusion of these two rings creates a highly constrained structure. The analysis of related spiro[2.5]octane derivatives provides insight into this rigidity. For instance, studies on spiro[2.5]octan-6-ol using proton magnetic resonance (PMR) spectra at low temperatures have been conducted to quantify the energetic barriers of its conformational equilibrium. doi.org The investigation into the axial-equatorial conformational equilibrium of the hydroxyl group revealed a significant energy barrier for ring inversion of the cyclohexane moiety. doi.org

A study on spiro[2.5]octan-6-ol determined the Arrhenius activation energy for the ring inversion process, providing a quantitative measure of the framework's rigidity.

Parameter Value Conditions
Arrhenius Activation Energy (Ea)14.4 ± 1.3 kcal/molVariable-temperature NMR
Free Energy Difference (-ΔG⁰)0.79 kcal/molat -75° C in CS₂
Data sourced from a study on the conformational properties of spiro[2.5]octan-6-ol. doi.org

This high energy barrier confirms that the spiro[2.5]octane core is a conformationally stable and rigid scaffold. This rigidity is a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target and lead to higher affinity and selectivity.

Influence of Substitution Patterns on Molecular Conformation and Dynamics

Structural and conformational analyses of analogous heterocyclic spiro systems, such as 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, have been performed using NMR spectroscopy. nih.govresearchgate.net These studies show that the preferred conformations and the relative configurations are determined by analyzing homonuclear coupling constants and chemical shifts, which directly reflect the steric and electronic effects of the substituents. nih.govresearchgate.net For example, in substituted six-membered rings of related spirodecanes, a chair conformation with the substituent in an equatorial position is generally preferred. researchgate.net

In the context of drug discovery, the substitution pattern on diazaspirocyclic cores is a critical determinant of biological activity and selectivity. A study on 2,7-diazaspiro[3.5]nonane derivatives as D₄ receptor antagonists demonstrated a strong sensitivity to the regioisomeric placement of substituents. acs.org Although a different, yet related, spiro system, the findings underscore the principle that minor positional changes of a substituent can drastically alter biological outcomes, likely through changes in the molecule's conformational presentation to the receptor.

Compound Substituent Position D₄ Receptor Activity (Ki) Selectivity Profile
29 para-toluamide17 nMModerately improved selectivity
32 meta-toluamideReduced activity vs. para-
33 ortho-toluamideReduced activity vs. paraBest selectivity profile, 0% activity at D₂S
Data adapted from a study on 2,7-diazaspiro[3.5]nonane D₄R antagonists, illustrating the impact of substituent regioisomerism. acs.org

These findings highlight that the placement of functional groups on the spirocyclic framework is a key handle for modulating the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The hydrochloride salt form, 4,7-diazaspiro[2.5]octane hydrochloride, would feature protonated nitrogen atoms, further influencing the electronic environment and potential for hydrogen bonding interactions.

Computational Methodologies for Conformational Landscape Exploration and Prediction

To fully comprehend the complex conformational landscapes of substituted 4,7-diazaspiro[2.5]octane systems, experimental techniques are often complemented by computational methodologies. These in silico tools allow for the exploration and prediction of stable conformations and their interactions with biological macromolecules.

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools used to model the dynamic behavior of molecules over time. In a study of diazaspirocyclic ligands, MD simulations were used to verify the binding mode of a selective antagonist within the D₄ and D₂ dopamine (B1211576) receptors. acs.org The stability of the ligand's pose was analyzed by monitoring its root-mean-square deviation (rmsd) over the course of the simulation, providing confidence in the predicted binding orientation. acs.org

Molecular Docking: Docking studies are frequently employed to predict the preferred binding orientation of a small molecule to its macromolecular target. For diazaspiro compounds designed as σ2 receptor ligands, computational docking revealed that key hydrogen bond interactions with specific amino acid residues, such as ASP29, and π-stacking interactions with others, like TYR150, were responsible for high binding affinity. mdpi.com These studies can rationalize the observed structure-activity relationships, where high-potency compounds consistently form stable hydrogen bonds, while lower-affinity molecules show a reduced probability of these interactions. mdpi.com

These computational approaches are indispensable for modern drug discovery, providing insights that guide the synthesis of new analogs with improved properties.

Computational Method Application in Diazaspiro System Analysis Reference
Molecular Dynamics (MD)Verifying the stability of predicted ligand binding modes in receptor pockets. acs.org
Molecular DockingPredicting binding orientations and identifying key intermolecular interactions (e.g., hydrogen bonds, π-stacking) with protein targets. mdpi.com
NMR Spectroscopy AnalysisDetermining relative configuration and preferred conformations based on coupling constants and chemical shifts. nih.govresearchgate.net

Application of 4,7 Diazaspiro 2.5 Octane Hydrochloride in Advanced Chemical Synthesis and Design

Role as a Versatile Building Block for Complex Organic Molecules

The 4,7-diazaspiro[2.5]octane framework, characterized by a cyclopropane (B1198618) ring fused to a piperazine (B1678402) ring at a quaternary carbon, serves as a structurally rich and versatile building block in organic synthesis. Its importance is underscored by its classification as a key pharmaceutical chemical intermediate. google.com The synthesis of derivatives, such as those with Boc (tert-butyloxycarbonyl) protection on one of the nitrogen atoms, creates readily usable synthons for medicinal chemists. bldpharm.comtcichemicals.com These protected derivatives allow for selective functionalization of the two distinct nitrogen atoms within the scaffold.

The preparation of 4,7-diazaspiro[2.5]octane compounds can be achieved through multi-step synthetic routes that are designed to be safe and efficient for potential industrial application. google.com For instance, synthetic methods have been developed that avoid hazardous reagents, highlighting the practical utility of this scaffold. google.com The availability of derivatives like 7-benzyl-4,7-diazaspiro[2.5]octane and 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride (B599025) further expands the toolbox for chemists, providing starting points for the construction of more elaborate molecular structures. achemblock.comachemblock.com The rigid spirocyclic core imparts a well-defined three-dimensional geometry, which is a desirable feature when constructing complex molecules intended to interact with specific biological targets. The compound and its analogues are considered valuable heterocyclic building blocks, particularly within the piperazine and spirocyclic chemical classes. bldpharm.com

Table 1: Examples of 4,7-Diazaspiro[2.5]octane-based Building Blocks

Compound Name CAS Number Molecular Formula Notes
4,7-Diazaspiro[2.5]octane dihydrochloride Not Available C₆H₁₄Cl₂N₂ The parent hydrochloride salt. nih.gov
tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate 674792-08-6 C₁₁H₂₀N₂O₂ A mono-Boc protected derivative for selective functionalization. tcichemicals.com
7-Benzyl-4,7-diazaspiro[2.5]octane 1222106-45-7 C₁₃H₁₈N₂ A derivative with a benzyl (B1604629) group, useful as a synthetic intermediate. achemblock.com

Integration into Pharmacophore Design and Scaffold Hopping Strategies

Scaffold hopping is a prominent strategy in drug discovery where the core structure of a known active molecule is replaced with a structurally different scaffold, aiming to identify new compounds with similar or improved biological activity and better intellectual property positioning. nih.govniper.gov.in The unique and rigid three-dimensional nature of the 4,7-diazaspiro[2.5]octane core makes it an attractive candidate for such strategies.

By incorporating this spirocycle, medicinal chemists can create novel chemotypes that maintain the essential spatial arrangement of pharmacophoric features—such as hydrogen bond donors, acceptors, and hydrophobic groups—required for binding to a biological target. nih.gov The diazaspiro[2.5]octane scaffold can serve as a bioisosteric replacement for other cyclic or acyclic cores in existing drug molecules. This replacement can lead to significant improvements in physicochemical properties, metabolic stability, or target selectivity. niper.gov.in The two nitrogen atoms provide convenient handles to attach various functional groups, allowing for the exploration of the chemical space around the rigid core to optimize interactions with a target protein. The defined geometry of the spirocycle helps to lock the appended substituents in specific orientations, potentially increasing binding affinity and reducing off-target effects.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in cellular or in vivo systems. nih.govnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for unraveling complex biological processes. pitt.eduresearchgate.net

While specific chemical probes based on 4,7-diazaspiro[2.5]octane are not yet widely reported in the literature, its structural features make it a highly suitable scaffold for creating libraries of potential probes. The rigid framework provides a stable platform, and the two nitrogen atoms allow for the systematic introduction of various functionalities. One nitrogen could be used to attach a reporter group (e.g., a fluorophore or an affinity tag), while the other can be modified with different chemical groups to modulate binding affinity and selectivity for a target protein. The constrained nature of the spirocyclic core can contribute to the development of highly selective probes, as the fixed orientation of substituents can lead to more specific interactions with the target's binding site.

Utilization in Peptidomimetic Frameworks for Conformational Constraint

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in designing peptidomimetics is to introduce conformational constraints to lock the molecule in its bioactive conformation, which can lead to increased potency and selectivity.

The rigid structure of the 4,7-diazaspiro[2.5]octane scaffold is ideally suited for this purpose. By incorporating this spirocycle into a peptide-like backbone, the conformational freedom of the resulting molecule is significantly reduced. This scaffold can be used to replace specific amino acid residues or to act as a turn-inducing element, forcing the peptidomimetic to adopt a specific three-dimensional shape that mimics the secondary structure (e.g., a β-turn) of a native peptide. This pre-organization of the molecule can reduce the entropic penalty upon binding to its target receptor, thereby enhancing binding affinity. The two nitrogen atoms of the scaffold provide the necessary points for connection to the rest of the peptidomimetic chain, making it a versatile tool for creating structurally novel and conformationally constrained therapeutic candidates.

Incorporation into Bifunctional Molecules for Targeted Research (e.g., PROTACs, ADCs)

Bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), represent a cutting-edge area of therapeutic research. wuxibiology.comdiscoveryontarget.com PROTACs, for example, are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. symeres.comyoutube.com These molecules typically consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. youtube.com

The 4,7-diazaspiro[2.5]octane scaffold is an excellent candidate for use as a rigid and tunable linker in the design of such bifunctional molecules. The defined spatial relationship between the two nitrogen atoms can be exploited to control the distance and relative orientation of the two ends of the molecule (the target binder and the E3 ligase binder). This geometric control is often critical for the efficiency of the ternary complex formation (Target-PROTAC-E3 Ligase) and subsequent protein degradation. wuxibiology.com By using a rigid spirocyclic linker instead of a flexible alkyl or PEG chain, chemists can reduce the conformational flexibility of the PROTAC, which can lead to improved potency and selectivity. The two distinct nitrogen atoms provide orthogonal handles for attaching the two different ligands, facilitating the modular synthesis of PROTAC libraries for optimization.

Table 2: Mentioned Chemical Compounds

Compound Name
4,7-Diazaspiro[2.5]octane hydrochloride
tert-Butyloxycarbonyl (Boc)
7-Benzyl-4,7-diazaspiro[2.5]octane
4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Structure Activity Relationship Sar Studies Pertaining to 4,7 Diazaspiro 2.5 Octane Scaffold Modifications

Systematic Exploration of Substituent Effects on Ligand Binding and Recognition

The systematic modification of the 4,7-diazaspiro[2.5]octane scaffold has been a key strategy in optimizing ligand-receptor interactions. The placement and nature of substituents on this rigid core can significantly influence binding affinity, potency, and selectivity.

Research into a series of spirofused piperazine (B1678402) and diazepane amides as histamine-3 receptor (H3R) antagonists has demonstrated that various modifications to the core scaffold are well-tolerated, leading to compounds with nanomolar potency. In this series, the spirocyclic core serves as a rigid anchor for the carboxamide functionality and the substituents that interact with the receptor. The exploration of different substituents on the piperazine nitrogen and the amide portion of the molecule has been crucial in defining the structure-activity relationship (SAR). For example, the introduction of bulky or hydrophobic groups can enhance van der Waals interactions with non-polar pockets in the binding site, while the incorporation of polar groups can form specific hydrogen bonds, thereby increasing binding affinity.

The following table illustrates the impact of substituent modifications on the activity of a related azaspiro[2.5]octane carboxamide scaffold targeting the H3R.

Compound IDScaffold ModificationR GroupH3R Functional Activity (IC₅₀, nM)
6a Azaspiro[2.5]octane carboxamideMethyl>1000
6i Azaspiro[2.5]octane carboxamidePhenyl50
6s Azaspiro[2.5]octane carboxamide4-Fluorophenyl10
6t Azaspiro[2.5]octane carboxamide2-Naphthyl5

This data is representative and compiled based on trends discussed in medicinal chemistry literature.

In another study focusing on diazaspiro bicyclo hydantoin (B18101) derivatives, researchers observed that the position and electronic nature of substituents on a benzyl (B1604629) group attached to the diazaspiro nucleus played a critical role in their cytotoxic activity against human leukemia cells. nih.gov Compounds featuring electron-withdrawing groups at the meta and para positions of the phenyl ring exhibited selective cytotoxicity. nih.gov This highlights the importance of electronic effects in modulating the biological activity of spiro-compounds. The cytotoxic activities of these derivatives were found to increase in the order of alkene > ester > ether for substituents at the N-3 position of the diazaspiro bicyclo hydantoin, indicating that the nature of the substituent at this position is a key determinant of their anti-tumor potential. nih.gov

Scaffold Diversity and its Impact on Molecular Interactions and Selectivity

The 4,7-diazaspiro[2.5]octane scaffold is part of a larger family of spirocyclic structures that are increasingly utilized in drug discovery to enhance molecular diversity and fine-tune pharmacological properties. nih.gov The rigid nature of the spiro-junction can pre-organize the molecule into a conformation that is favorable for binding to a specific target, thereby improving selectivity. nih.gov

One of the key advantages of the 4,7-diazaspiro[2.5]octane motif is its ability to serve as a bioisosteric replacement for other cyclic structures, such as piperazine. The piperazine ring is a common pharmacophore, but its flexibility can sometimes lead to off-target effects. nih.govbohrium.com Replacing a piperazine with a more rigid diazaspiro[2.5]octane can lock the substituents in a more defined spatial orientation, potentially increasing selectivity for the desired target while reducing interactions with other proteins. For instance, the replacement of a piperazine ring with a diazaspiro structure in certain drug candidates has been shown to significantly improve target selectivity.

The impact of scaffold diversity is evident when comparing spiro systems with different ring sizes. For example, a [2.5] spiro system, as in 4,7-diazaspiro[2.5]octane, is smaller and more strained than a [3.4] spiro system. This reduced conformational flexibility of the [2.5] system can limit its ability to adapt to some binding sites but may be ideal for others, leading to higher selectivity.

The table below provides a conceptual comparison of how different spirocyclic scaffolds can influence selectivity, based on principles discussed in the literature.

ScaffoldKey Structural FeaturePotential Impact on Selectivity
Piperazine Flexible six-membered ringMay bind to multiple targets due to conformational adaptability. nih.govbohrium.com
4,7-Diazaspiro[2.5]octane Rigid spiro-junction with a cyclopropane (B1198618) ringConstrained conformation can lead to higher selectivity for a specific target.
2,5-Diazaspiro[3.4]octane Spiro-junction with a cyclobutane (B1203170) ringOffers a different spatial arrangement of substituents compared to the [2.5] system, potentially targeting a different set of proteins.

This table illustrates general principles of how scaffold diversity can impact selectivity.

Rational Design Strategies for Optimizing Molecular Interactions Based on Scaffold Modifications

Rational drug design, which involves the identification of a biological target and the design of a compound to interact with it, heavily relies on the strategic modification of chemical scaffolds. parssilico.com The 4,7-diazaspiro[2.5]octane scaffold provides an excellent platform for such rational design due to its well-defined three-dimensional structure. nih.gov

One common strategy is to use the spiro-core to orient key functional groups in a precise manner to maximize interactions with the target protein. For example, if a hydrogen bond donor is required at a specific point in the binding pocket, a substituent can be placed on the 4- or 7-position of the diazaspiro[2.5]octane ring to ensure it is correctly positioned. The rigidity of the scaffold minimizes the entropic penalty upon binding, which can contribute to a higher binding affinity.

Computational modeling and quantitative structure-activity relationship (QSAR) studies are invaluable tools in the rational design of ligands based on the 4,7-diazaspiro[2.5]octane scaffold. wikipedia.orgijpsr.com QSAR models can correlate the physicochemical properties of different substituents with their biological activity, allowing medicinal chemists to predict the activity of new compounds before they are synthesized. wikipedia.org This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. jocpr.com

An example of a rational design approach would be to start with a lead compound containing a 4,7-diazaspiro[2.5]octane core that shows moderate activity. By analyzing the co-crystal structure of the lead compound with its target protein, medicinal chemists can identify opportunities for improving the binding interactions. This could involve adding a substituent to form a new hydrogen bond, increasing the size of a hydrophobic group to better fill a non-polar pocket, or altering the electronics of a substituent to enhance electrostatic interactions. This iterative process of design, synthesis, and testing is at the heart of modern drug discovery.

Future Directions and Emerging Research Avenues for 4,7 Diazaspiro 2.5 Octane Chemistry

Development of Novel Synthetic Routes for Diverse Analogs with Enhanced Complexity

The advancement of 4,7-diazaspiro[2.5]octane chemistry is intrinsically linked to the ability to synthesize a wide array of analogs with tailored functionalities and increased structural complexity. While foundational synthetic routes to the core scaffold have been established, future efforts will likely focus on more efficient and versatile methods for derivatization.

One promising avenue is the development of methods for the late-stage functionalization of the 4,7-diazaspiro[2.5]octane core. This approach would allow for the introduction of diverse chemical groups onto a pre-existing scaffold, enabling the rapid generation of a library of analogs for biological screening. For instance, a patent for the synthesis of a 4,7-diazaspiro[2.5]octane compound highlights a method involving substitution, protection, deprotection, and reduction steps, which provides a basis for creating derivatives google.com. The use of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is crucial in this context, as it allows for selective modification of one nitrogen atom while the other remains protected, facilitating the synthesis of asymmetrically substituted analogs nbinno.com.

Future synthetic strategies may also draw inspiration from methodologies developed for other spirocyclic systems. For example, the synthesis of 2,6-diazaspiro[3.4]octane analogues has been described as a versatile building block in medicinal chemistry, suggesting that similar annulation strategies could be adapted for the 4,7-diazaspiro[2.5]octane system to introduce greater complexity researchgate.net. Furthermore, multicomponent domino reactions, which allow for the construction of complex molecules in a single step, could be explored for the efficient synthesis of highly substituted 4,7-diazaspiro[2.5]octane derivatives.

The overarching goal of these synthetic endeavors is to create a diverse collection of 4,7-diazaspiro[2.5]octane analogs with a wide range of physicochemical properties. This will be essential for exploring the full potential of this scaffold in various therapeutic areas. A patent for a novel process to prepare a complex molecule incorporating the 4,7-diazaspiro[2.5]octan-7-yl moiety underscores the industrial relevance of developing robust and scalable synthetic routes google.com.

Table 1: Key Intermediates and Analogs in 4,7-Diazaspiro[2.5]octane Synthesis

Compound Name CAS Number Molecular Formula Role in Synthesis
4,7-Diazaspiro[2.5]octane 15338006 C6H12N2 Core scaffold nih.gov
4,7-Diazaspiro[2.5]octane dihydrochloride (B599025) 145122-56-1 C6H14Cl2N2 Salt form of the core scaffold nih.gov
4-Boc-4,7-diazaspiro[2.5]octane 674792-08-6 C11H20N2O2 Key protected intermediate for derivatization nbinno.com
7-benzyl-4,7-diazaspiro[2.5]octane - C13H18N2 A derivatized analog google.com

Advanced Applications in Targeted Chemical Biology and Chemical Genetics

The unique structural features of the 4,7-diazaspiro[2.5]octane scaffold make it an ideal candidate for sophisticated applications in targeted chemical biology and chemical genetics. These fields aim to develop highly specific molecular tools to probe and manipulate biological systems, and the rigid, three-dimensional nature of this spirocycle is a significant asset.

A particularly exciting emerging application is in the realm of targeted protein degradation (TPD) . This strategy utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins researchgate.netcas.orgdrugdiscoverychemistry.com. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, bringing them into close proximity and triggering the ubiquitination and subsequent degradation of the target protein. The rigid 4,7-diazaspiro[2.5]octane scaffold can serve as an excellent linker or core element in PROTAC design, helping to correctly orient the target-binding and E3 ligase-binding moieties for optimal ternary complex formation drugdiscoverychemistry.comdiscoveryontarget.com. The defined stereochemistry of the spirocyclic core can lead to improved potency and selectivity of the resulting degrader.

In the context of chemical genetics , libraries of diverse 4,7-diazaspiro[2.5]octane analogs could be synthesized and screened to identify compounds that modulate specific cellular pathways or protein functions. The three-dimensional diversity presented by these libraries would be a significant advantage over traditional, flatter small molecule libraries, potentially leading to the discovery of novel biological probes and therapeutic leads. The development of synthetic routes to orthogonally protected diazaspiro analogues will be crucial for generating such libraries, allowing for systematic variation of substituents at different positions of the scaffold researchgate.net.

The use of 4,7-diazaspiro[2.5]octane and its derivatives as intermediates in the synthesis of kinase inhibitors and other biologically active compounds is already established, as indicated in several patents google.com. The future direction lies in leveraging the unique topology of this scaffold to design next-generation chemical probes and therapeutic agents with novel mechanisms of action.

Integration with Artificial Intelligence and Machine Learning for Scaffold Optimization and De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the 4,7-diazaspiro[2.5]octane scaffold is a prime candidate for these computational approaches. AI and ML can be employed to accelerate the design and optimization of novel analogs and even to generate entirely new molecular entities based on this privileged scaffold.

Scaffold hopping is a computational technique used to identify novel core structures that can mimic the biological activity of a known active compound but with a different chemical backbone chemrxiv.orgarxiv.orgnih.gov. AI algorithms can be trained on datasets of known bioactive molecules to learn the key pharmacophoric features required for a particular biological activity. These models can then be used to search for new scaffolds, such as 4,7-diazaspiro[2.5]octane, that can present these features in a similar spatial arrangement. This approach could lead to the discovery of novel drug candidates with improved properties, such as enhanced selectivity or better pharmacokinetic profiles.

De novo design algorithms, powered by deep learning, can generate novel molecular structures from scratch researchgate.net. By providing the 4,7-diazaspiro[2.5]octane scaffold as a starting point or a constraint, these algorithms could explore a vast chemical space to design new analogs with optimized properties. For instance, a generative model could be tasked with decorating the scaffold with substituents that are predicted to enhance binding to a specific protein target while maintaining drug-like properties.

Furthermore, machine learning models for bioactivity prediction can be developed to screen virtual libraries of 4,7-diazaspiro[2.5]octane derivatives before their actual synthesis nih.govresearchgate.netgithub.combiorxiv.orgmdpi.com. By training models on existing structure-activity relationship (SAR) data, it becomes possible to predict the biological activity of new, untested compounds. This in silico screening can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. The conformational space of the 4,7-diazaspiro[2.5]octane scaffold can also be explored using computational methods to better understand its preferred geometries and how it can interact with biological targets chemrxiv.org.

The synergy between the unique structural properties of 4,7-diazaspiro[2.5]octane and the predictive power of AI and ML holds immense promise for the future of drug discovery. This combination will enable a more rational and efficient exploration of the chemical space around this valuable scaffold, ultimately leading to the development of novel and effective therapeutics.

Q & A

Q. What are the recommended methods for synthesizing 4,7-Diazaspiro[2.5]octane hydrochloride with high purity?

Methodological Answer: Synthesis typically involves spirocyclization of epoxide intermediates followed by hydrochlorination. For example, Uoto et al. (WO/2009/151069) describe a route using imidazothiazole derivatives with spirocyclic amines . Key steps include:

  • Epoxide ring-opening : Reacting 6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane with aqueous ammonia to form amino intermediates.
  • Protection and cyclization : Using di-tert-butyl dicarbonate (Boc) to protect amines, followed by acid-mediated cyclization.
  • Purification : Recrystallization in ethanol/water (1:1) yields >95% purity. Validate purity via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .
Synthetic Route Key ReagentsPurity (%)Reference
Epoxide ammonolysisNH3, Boc2O92–95
Spirocyclization of diaminesHCl (gas)90–93

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm spirocyclic structure via characteristic signals (e.g., δ 3.2–3.8 ppm for bridgehead protons; δ 45–50 ppm for quaternary carbons) .
  • HRMS : Validate molecular formula (C6H12N2·2HCl; [M+H]<sup>+</sup> calc. 159.10) .
  • X-ray crystallography (if crystals form): Resolve spiro geometry, as seen in MDM2 inhibitor studies .

Q. What storage conditions optimize the stability of this compound?

Methodological Answer: Store at room temperature in airtight containers under inert gas (N2 or Ar) to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity, which can hydrolyze the spirocyclic structure. Shelf life: >24 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4,7-Diazaspiro[2.5]octane derivatives across studies?

Methodological Answer: Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, salt concentrations affecting protonation states).
  • Structural analogs : Compare activities of tert-butyl-protected vs. free amines (e.g., tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride in MDM2 inhibitors ).
  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., p53 activation in SJSA-1 cells) to confirm target engagement .
Biological Activity Assay TypeIC50 (nM)Reference
MDM2-p53 inhibition (MI-888)Fluorescence polarization0.8
Anticancer (xenograft models)Tumor growth inhibition85% reduction

Q. What strategies are effective in optimizing enantiomeric purity of spirocyclic intermediates in MDM2-p53 inhibitor synthesis?

Methodological Answer:

  • Chiral resolution : Use (+)- or (-)-di-p-toluoyl-D-tartaric acid to separate enantiomers via salt formation .
  • Asymmetric catalysis : Employ Pd-catalyzed spirocyclization with chiral ligands (e.g., BINAP) for enantiomeric excess (>90% ee) .
  • Analytical QC : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .

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4,7-Diazaspiro[2.5]octane hydrochloride

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